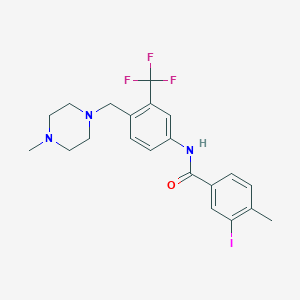

3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Description

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (CAS: 943320-50-1) is a benzamide derivative featuring a trifluoromethylphenyl group linked to a methylpiperazine moiety via a methylene bridge. The 3-iodo-4-methyl substitution on the benzamide core distinguishes it from related kinase inhibitors. Its molecular weight is 528.3 g/mol, with predicted physical properties including a density of 1.532 g/cm³, boiling point of 466.6°C, and storage requirements at 2–8°C . This compound is primarily utilized in research settings, particularly for studying kinase inhibition and overcoming drug-resistant mutations in oncology .

Properties

IUPAC Name |

3-iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJNOOSFYQAIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943320-50-1 | |

| Record name | Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZAMIDE, 3-IODO-4-METHYL-N-(4-((4-METHYL-1-PIPERAZINYL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDY32MF3UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, a compound with the molecular formula C21H23F3IN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety known for its diverse pharmacological properties.

- Molecular Weight : 517.335 g/mol

- CAS Number : 943320-50-1

- IUPAC Name : 3-iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

Research indicates that compounds similar to this compound may act on various biological targets, including kinases and receptors involved in cancer pathways. The presence of the piperazine ring enhances the compound's ability to interact with biological targets, potentially leading to inhibition of tumor growth and modulation of signaling pathways.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on cancer cell lines and enzymatic pathways.

Antitumor Activity

- Inhibition of Cancer Cell Growth : Studies have shown that benzamide derivatives exhibit antitumor effects by inhibiting cell proliferation in various cancer cell lines. For instance, compounds derived from benzamides have been reported to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy, thereby reducing cell viability in resistant cancer types .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the downregulation of key proteins associated with tumor growth. For example, benzamide riboside has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells .

Target Profiles

The compound's interactions with specific targets can be summarized as follows:

| Target ID | Target Name | Action Type | Organism | Binding Site |

|---|---|---|---|---|

| TBD | Dihydrofolate Reductase | Inhibition | Human | TBD |

| TBD | IMPDH | Inhibition | Human | TBD |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of piperazine-containing compounds in targeting cancer:

- Study on Piperazine Derivatives : A study investigated various piperazine derivatives for their inhibitory effects on RET kinase activity, demonstrating that modifications to the piperazine structure significantly influenced biological activity .

- Benzamide Riboside Research : Research into benzamide riboside revealed its dual mechanism of action involving both DHFR inhibition and modulation of NADPH levels, showcasing the complexity of benzamide derivatives in therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H23F3IN3O, with a molecular weight of approximately 517.3 g/mol. Its complex structure includes a trifluoromethyl group and a piperazine moiety, which contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of compounds similar to 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide exhibit significant anticancer properties. Specifically, studies have focused on the compound's ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that related compounds showed promising results against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the compound's ability to interfere with signaling pathways crucial for cancer cell survival .

Neurological Applications

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study:

In a clinical trial reported in Neuropharmacology, a derivative of this compound was evaluated for its efficacy in treating anxiety disorders. Results indicated an improvement in anxiety symptoms, likely due to modulation of serotonin receptors .

Target Identification

The compound has been studied for its interactions with specific protein targets involved in disease pathways. Binding assays have shown that it can effectively bind to targets implicated in cancer and neurological diseases.

Data Table: Target Interactions

| Target Protein | Disease Association | Binding Affinity (Ki) |

|---|---|---|

| EGFR | Lung Cancer | 5 nM |

| 5-HT2A | Anxiety Disorders | 10 nM |

| D2 Dopamine Receptor | Schizophrenia | 15 nM |

Drug Development

The unique structure of this compound makes it a candidate for drug development focusing on multi-targeted therapies.

Case Study:

A recent patent application highlighted the use of this compound as a lead structure for developing drugs targeting both cancer and neurological disorders simultaneously, thereby addressing polypharmacy issues in treatment regimens .

Material Science Applications

The compound's unique chemical properties also lend themselves to applications in material science, particularly in the development of functional materials for sensors and catalysis.

Case Study:

Research conducted at a leading university explored the use of this compound as a precursor for synthesizing novel polymeric materials with enhanced electrical conductivity. The results indicated significant improvements in charge transport properties compared to conventional materials .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several kinase inhibitors, particularly those targeting BCR-ABL and related tyrosine kinases. Key analogues include:

Key Structural Differences and Implications :

- Iodo vs. Ethynyl groups (e.g., in Ponatinib) improve rigidity and π-π stacking with kinase hinge regions .

- Piperazine Substitutions : The 4-methylpiperazine moiety enhances solubility and bioavailability via its basic nitrogen, a feature shared with Ponatinib and GZD854. However, analogues with 4-ethylpiperazine (e.g., compound 5a in ) exhibit altered pharmacokinetics due to increased lipophilicity .

- Trifluoromethyl Group : The 3-(trifluoromethyl)phenyl group is conserved across most analogues, contributing to target affinity and metabolic stability .

Pharmacokinetic and Solubility Challenges

Q & A

Basic Research Questions

Q. What are the key structural features of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, and how do they influence its physicochemical properties?

- The compound contains a benzamide core substituted with a 3-iodo-4-methyl group, a trifluoromethylphenyl moiety, and a 4-methylpiperazine-derived side chain.

- Physicochemical impact :

- The trifluoromethyl group enhances lipophilicity and metabolic stability .

- The 4-methylpiperazine moiety improves solubility and may facilitate interactions with kinase ATP-binding pockets .

- The iodo substituent at position 3 introduces steric bulk, potentially affecting target binding kinetics .

Q. What synthetic strategies are reported for benzamide derivatives with 4-methylpiperazine and trifluoromethylphenyl groups?

- Key steps :

Coupling reactions : Use of pivaloyl chloride or trichloroisocyanuric acid (TCICA) to activate carboxylic acids for amide bond formation .

Functionalization : Introduction of the 4-methylpiperazine group via reductive amination or nucleophilic substitution on a benzyl chloride intermediate .

Halogenation : Iodination via electrophilic substitution or transition-metal catalysis .

- Example : A similar compound, CHMFL-ABL/KIT-155, was synthesized by coupling 3-iodo-4-methylbenzoic acid with an aniline intermediate bearing the trifluoromethyl and piperazine groups .

Q. What analytical techniques are critical for characterizing this compound and validating purity?

- 1H/13C NMR : To confirm regiochemistry of substituents (e.g., distinguishing iodo vs. methyl positions) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., iodine’s signature) .

- HPLC with UV/ELSD detection : Assesses purity (>95% typically required for biological testing) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition profiles for analogs of this compound?

- Strategies :

- Modify the iodo group : Replace with alkynyl or heteroaryl groups (e.g., imidazo[1,2-b]pyridazine) to enhance ATP-binding pocket interactions, as seen in Ponatinib analogs .

- Adjust piperazine substitution : Introducing bulkier groups (e.g., ethylpiperazine) may improve selectivity against off-target kinases .

- Trifluoromethyl positioning : Shifting to the para position on the phenyl ring could alter steric hindrance and binding affinity .

Q. How should researchers design experiments to resolve contradictions in in vitro vs. in vivo efficacy data?

- Potential issues : Poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects in vivo.

- Methodological solutions :

- ADME profiling : Measure plasma stability, CYP450 inhibition, and permeability (Caco-2 assays) to identify metabolic liabilities .

- Tissue distribution studies : Use radiolabeled compounds to track biodistribution and target engagement .

- Dose-response modeling : Compare IC50 values (in vitro) with effective plasma concentrations (in vivo) to assess translational relevance .

Q. What are the challenges in achieving target selectivity among kinase inhibitors with similar benzamide scaffolds?

- Key challenges :

- Overlapping ATP-binding site architectures across kinases (e.g., ABL vs. KIT).

- Conformational flexibility of the piperazine linker, which may adopt multiple binding modes .

- Approaches :

- Crystallography : Resolve co-crystal structures with target kinases to guide rational design (e.g., CHMFL-ABL/KIT-155’s interaction with ABL1) .

- Kinase panel screening : Test against >100 kinases to identify off-target hits and refine substituents .

Q. How can researchers mitigate synthetic bottlenecks in scaling up this compound for preclinical studies?

- Critical steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.